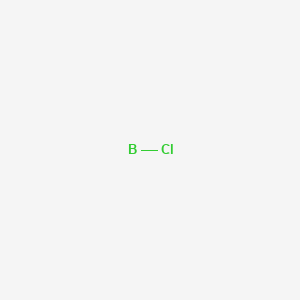

Chloroborane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloroborane (BCl3) is a highly reactive chemical compound that has been extensively studied for its unique properties and applications in various fields. It is a colorless, toxic, and corrosive gas that is soluble in many organic solvents, including benzene, toluene, and chloroform. Chloroborane has been widely used in organic synthesis, catalysis, and semiconductor industry.

Mécanisme D'action

Chloroborane acts as a Lewis acid by accepting a pair of electrons from a Lewis base. The reaction between chloroborane and a Lewis base forms a complex that can undergo further reactions. The Lewis acid-base reaction is reversible, and the complex can dissociate to regenerate the starting materials.

Biochemical and Physiological Effects

Chloroborane is a highly toxic and corrosive gas that can cause severe respiratory and skin irritation. It can also cause liver and kidney damage, as well as neurological effects. Chloroborane has been classified as a hazardous substance by many regulatory agencies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Avantages Et Limitations Des Expériences En Laboratoire

Chloroborane is a highly reactive and versatile compound that can be used in a wide range of reactions. Its Lewis acid properties make it an excellent catalyst for many organic reactions. However, its highly reactive nature also makes it difficult to handle and store. Chloroborane is a toxic and corrosive gas that requires careful handling and storage to avoid accidents.

Orientations Futures

Chloroborane has many potential applications in various fields, including organic synthesis, catalysis, and semiconductor industry. Future research could focus on developing new methods for the synthesis and handling of chloroborane, as well as exploring its potential applications in other fields, such as materials science and biotechnology. Some possible future directions for chloroborane research include:

1. Developing new catalysts based on chloroborane for the synthesis of complex organic molecules.

2. Investigating the use of chloroborane as a reagent in the synthesis of boron-containing materials, such as boron nitride and boron carbide.

3. Developing new methods for the safe handling and storage of chloroborane, including the use of new materials and technologies.

4. Exploring the potential applications of chloroborane in other fields, such as materials science, biotechnology, and energy storage.

Conclusion

Chloroborane is a highly reactive and versatile compound that has been extensively studied for its unique properties and applications in various fields. It is a Lewis acid that can catalyze a wide range of reactions and has been used in organic synthesis, catalysis, and semiconductor industry. Chloroborane is a toxic and corrosive gas that requires careful handling and storage to avoid accidents. Future research could focus on developing new methods for the synthesis and handling of chloroborane, as well as exploring its potential applications in other fields.

Méthodes De Synthèse

Chloroborane can be synthesized by the reaction of boron oxide (B2O3) with hydrochloric acid (HCl) or by the reaction of boron trifluoride (BF3) with hydrogen chloride (HCl). The reaction is highly exothermic and requires careful handling to avoid explosions. Chloroborane can also be prepared by the reaction of boron trioxide (B2O3) with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Applications De Recherche Scientifique

Chloroborane has been extensively used in organic synthesis as a Lewis acid catalyst. It can catalyze a wide range of reactions, including Friedel-Crafts acylation, alkylation, and cyclization reactions. Chloroborane has also been used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters.

Chloroborane has been used in the semiconductor industry as a dopant for the production of p-type silicon. It can also be used as a source of boron in the chemical vapor deposition (CVD) process for the production of boron nitride and boron carbide films.

Propriétés

Numéro CAS |

10388-28-0 |

|---|---|

Formule moléculaire |

BCl |

Poids moléculaire |

46.27 g/mol |

Nom IUPAC |

chloroboron |

InChI |

InChI=1S/BCl/c1-2 |

Clé InChI |

GKCOJTRGYAUVSR-UHFFFAOYSA-N |

SMILES |

[B]Cl |

SMILES canonique |

[B]Cl |

Autres numéros CAS |

10388-28-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)